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Disclaimer: This document is intended for an audience of researchers, scientists, and drug
development professionals. The information provided is based on publicly available data as of
the date of publication. "B026" is not a unique identifier for a single therapeutic agent. This
guide addresses two prominent investigational drugs associated with this designation: KN026
(Anbenitamab), a HER2-directed bispecific antibody, and MGC026, a B7-H3-targeting
antibody-drug conjugate (ADC). These are distinct molecules with different mechanisms of
action and are therefore discussed in separate sections.

Section 1: KN026 (Anbenitamab) - A HER2-Bispecific
Antibody

KNO26 is an investigational bispecific antibody that simultaneously targets two distinct, non-
overlapping epitopes on the human epidermal growth factor receptor 2 (HER?2).[1] This dual-
targeting approach is designed to create a more comprehensive blockade of HER2 signaling
than existing monoclonal antibodies.[1] Clinical development has primarily focused on HER2-
positive breast cancer and gastric cancer.[2]

Mechanism of Action
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KNO26 binds to extracellular domains Il and IV of the HERZ2 receptor, the same domains
targeted by pertuzumab and trastuzumab, respectively.[3][4] This dual engagement is
hypothesized to induce a more potent anti-tumor effect through several mechanisms:

o Enhanced HER2 Signal Blockade: By binding two different sites, KN026 can more effectively
prevent HER2 receptor dimerization and downstream signaling.

» Increased Receptor Internalization: The bispecific binding promotes the clustering and
subsequent internalization and degradation of HER2 receptors, reducing their availability on
the cell surface.[3]

o Potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 Fc fragment of
KNO26 engages immune effector cells, such as Natural Killer (NK) cells, to mediate the
killing of tumor cells.[3]
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Caption: Mechanism of KNO26 and other HER2-targeted therapies.

Benchmarking in HER2-Positive Breast Cancer

1. Metastatic Breast Cancer (First-Line Treatment)

The standard of care for first-line HER2-positive metastatic breast cancer was established by
the CLEOPATRA trial, which demonstrated the superiority of adding pertuzumab to
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trastuzumab and docetaxel.[5][6][7] The Phase Il trial KN026-201 (NCT04165993) evaluated
KNO26 in combination with docetaxel in a similar patient population.[8]

Table 1: Efficacy Comparison in First-Line HER2+ Metastatic Breast Cancer

Endpoint

KNO026 + Docetaxel
(KN026-201, n=55)[8]

Pertuzumab +
Trastuzumab + Docetaxel
(CLEOPATRA, n=402)[6][7]

Objective Response Rate
(ORR)

76.4%

~80%

Median Progression-Free
Survival (PFS)

27.7 months

18.7 months

Median Duration of Response
(DOR)

Not Reached (26.8 months
reported at 2.5yr f/u)[9]

Not explicitly reported

Median Overall Survival (OS)

Not Reached (30-month OS
rate: 78.5%)

57.1 months

Table 2: Safety Comparison (Grade =3 Treatment-Emergent Adverse Events)

Adverse Event

KNO026 + Docetaxel
(KN026-201, n=57)[8]

Pertuzumab +
Trastuzumab + Docetaxel
(CLEOPATRA, n=408)[6]

Not explicitly reported in this

Any Grade =3 TEAE 63.2%
format

Neutropenia / Decreased

_ 42.1% 49%
Neutrophil Count
Febrile Neutropenia 10.5% 14%
Diarrhea 5.3% 8%
Leukopenia / Decreased White

21.1% 12%

Blood Cell Count
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2. Early or Locally Advanced Breast Cancer (Neoadjuvant Treatment)

Neoadjuvant (pre-surgical) therapy aims to shrink tumors, making surgery more effective. A key
measure of success is the pathological complete response (pCR) rate—the absence of any
residual invasive cancer in the breast and lymph nodes at the time of surgery. The Phase II
KNO026-208 study (NCT04881929) assessed KN026 with docetaxel in this setting.[10][11]

Table 3: Efficacy Comparison in Neoadjuvant HER2+ Breast Cancer

KNO026 + Docetaxel Standard of Care (Various

Endpoint .
(KN026-208, n=30)[10][11] Regimens)

Varies by regimen, typically 45-
Total Pathological Complete yTed ypicaly

56.7% 65% for dual-blockade +

Response (tpCR)
chemo

Breast Pathological Complete

60.0% Not always reported separately
Response (bpCR)
Objective Response Rate ] ]

86.7% (confirmed) Varies

(ORR)

Experimental Protocols

Protocol Summary: KN026-208 (Neoadjuvant)[10][12]
o Study Design: A Phase I, single-arm, open-label, multicenter clinical study.

o Patient Population: Adult patients with histologically confirmed HER2-positive early-stage
(T1c/2, N1, MO or T2/3, NO, MO) or locally advanced breast cancer. Key inclusion criteria
included an ECOG performance status of 0-1 and a left ventricular ejection fraction (LVEF) of
>55%.

« Intervention: Patients received four cycles of neoadjuvant therapy prior to surgery. Each
cycle was 21 days and consisted of:

o KNO026: 30 mg/kg administered intravenously (IV) on Day 1.
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o Docetaxel: 75 mg/m? administered IV on Day 1.

e Primary Endpoint: Total pathological complete response rate (tpCR), defined as the absence
of residual invasive cancer in the breast and sampled lymph nodes (ypTO0/is ypNO).

o Secondary Endpoints: Breast pathological complete response (bpCR) rate, objective
response rate (ORR) per RECIST 1.1, safety, and tolerability.
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Caption: Workflow of a neoadjuvant breast cancer clinical trial.
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Section 2: MGCO026 - A B7-H3-Targeting Antibody-
Drug Conjugate

MGCO026 is an investigational antibody-drug conjugate (ADC) that targets B7-homologue 3 (B7-
H3), a transmembrane protein that is overexpressed on a wide variety of solid tumors with
limited expression on healthy cells.[13][14] It is currently in a Phase 1 clinical trial for patients
with advanced solid tumors (NCT06242470).[15][16]

Mechanism of Action

As an ADC, MGCO026 is designed to function as a guided missile, delivering a potent cytotoxic
agent directly to cancer cells while minimizing systemic exposure.

Targeting & Binding: The antibody component of MGCO026 binds specifically to the B7-H3
protein on the surface of tumor cells.[13]

« Internalization: After binding, the tumor cell internalizes the MGC026-B7-H3 complex.

» Payload Release: Inside the cell, a cleavable linker is broken down, releasing the cytotoxic
payload, exatecan.[13][14] Exatecan is a topoisomerase | inhibitor.

» Cytotoxicity: Exatecan inhibits the enzyme topoisomerase I, which is crucial for DNA
replication.[13] This disruption leads to DNA damage, cell cycle arrest, and ultimately,
apoptosis (programmed cell death) of the cancer cell. MGC026 may also induce bystander
killing, where the released payload can diffuse out and kill nearby tumor cells that may not
express B7-H3.[13]
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Caption: Mechanism of action for the MGC026 antibody-drug conjugate.
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Benchmarking and Current Landscape

Direct clinical comparison for MGCO026 is premature as it is in early-stage development. B7-H3
is a novel therapeutic target, and there are no currently approved therapies specifically
targeting it. The competitive landscape consists of other investigational agents.

Table 4: Preclinical Antitumor Activity of MGCO026[17]

Model Type Cancer Type Outcome
Lung, Pancreatic, Prostate, Specific, dose-dependent in
Tumor Xenograft ] ) o
HNSCC, Melanoma Vivo antitumor activity
Patient-Derived Xenograft Demonstrated antitumor
Lung, Prostate .
(PDX) activity

Table 5: Investigational B7-H3 Targeted Therapies

. Stage of
Agent Modality Developer
Development
MGC026 ADC (TOP1i Payload) = MacroGenics Phase 1[18]
Enoblituzumab Monoclonal Antibody MacroGenics Phase 2[19]
HS-20093 ADC Hansoh Pharma Clinical Trials[20]
131l-omburtamab Radioimmunotherapy Y-mAbs Therapeutics Clinical Trials[20]

Experimental Protocols
Protocol Summary: CP-MGC026-01 (NCT06242470)[15][16]

o Study Design: A Phase 1, open-label, multicenter study with a dose-escalation portion
followed by a cohort expansion portion.

o Patient Population: Adults (=18 years) with relapsed or refractory, unresectable, locally
advanced or metastatic solid tumors for whom no standard therapy is available. Participants
must have adequate organ function.
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¢ Intervention: MGCO026 administered via intravenous (IV) infusion on a 21-day cycle. The
study will evaluate multiple dose levels to determine the recommended Phase 2 dose.

¢ Primary Objectives:
o To assess the safety and tolerability of MGCO026.

o To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose
(RP2D).

e Secondary Objectives:
o To characterize the pharmacokinetics (PK) of MGC026.
o To evaluate preliminary antitumor activity (per RECIST v1.1).

o To assess immunogenicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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